5-Cyclopropanecarbonyl-2-methylpyridine
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Overview
Description
5-Cyclopropanecarbonyl-2-methylpyridine is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a pyridine ring at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropanecarbonyl-2-methylpyridine typically involves the cyclopropanation of 2-methylpyridine. This can be achieved using methods such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to introduce the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropanecarbonyl-2-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropanecarbonyl-2-methylpyridine can be used as a building block for the synthesis of more complex molecules. Its cyclopropane ring makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing molecules on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Cyclopropanecarbonyl-2-methylpyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine
2-Methyl-5-propylpyridine
3-Ethyl-6-methylpyridine
Uniqueness: 5-Cyclopropanecarbonyl-2-methylpyridine stands out due to its cyclopropane ring, which is not commonly found in similar compounds. This structural feature can impart unique chemical and biological properties, making it a valuable compound in various applications.
Biological Activity
5-Cyclopropanecarbonyl-2-methylpyridine is a compound of interest due to its potential biological activities, particularly as a selective inhibitor in various therapeutic contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its pyridine ring substituted with a cyclopropanecarbonyl group at the 5-position and a methyl group at the 2-position. This specific arrangement contributes to its unique biological properties.
Inhibition of Kinases
Recent studies have highlighted the role of this compound as a selective inhibitor of certain kinases, particularly c-KIT and BCR-ABL. These kinases are implicated in various cancers, making their inhibition a potential therapeutic strategy.
- c-KIT Inhibition : The compound has demonstrated significant inhibitory activity against c-KIT, with reported GI50 values indicating effective concentration levels for cellular growth inhibition. For instance, modifications to the structure led to variations in potency, with some derivatives showing up to three-fold reductions in activity compared to the parent compound .
- BCR-ABL Inhibition : While maintaining c-KIT activity, structural alterations have shown that the compound can also affect BCR-ABL activity. This dual inhibition is crucial for treating conditions like chronic myeloid leukemia (CML) where both kinases are involved .
Compound | c-KIT GI50 (μM) | BCR-ABL GI50 (μM) |
---|---|---|
Parent | 0.33 | >10 |
Derivative A | 0.11 | 0.16 |
Derivative B | 0.34 | >10 |
Case Study 1: Anticancer Activity
In a recent study involving various derivatives of this compound, researchers evaluated their efficacy against cancer cell lines. The results indicated that certain modifications enhanced selectivity and potency against resistant cancer strains.
- Methodology : The study utilized a combination of in vitro assays and structure-activity relationship (SAR) analyses to assess the biological impact of each derivative.
- Findings : Compounds with specific substitutions on the pyridine ring exhibited improved anticancer properties while reducing off-target effects on normal cells.
Case Study 2: Selectivity Profile
Another significant finding from research focused on the selectivity profile of this compound derivatives against other kinases such as JAK1 and JAK2.
- Results : The selectivity of these compounds was evaluated using biochemical assays, revealing that while some derivatives maintained high selectivity for c-KIT over JAK kinases, others displayed reduced selectivity profiles, which could influence their therapeutic use .
Research Findings
The ongoing exploration into the biological activity of this compound has yielded promising results:
- Potency Variations : Structural modifications can lead to significant changes in potency and selectivity against target kinases.
- Therapeutic Potential : The ability to inhibit multiple pathways involved in cancer progression suggests that this compound could be developed into a multi-target therapeutic agent.
- Future Directions : Continued research is needed to optimize the chemical structure for enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
cyclopropyl-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9(6-11-7)10(12)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIJZJQUKNNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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